Compound Description: This compound features a phthalimide group instead of the aniline group found in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. The crystal structure of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione reveals a chair conformation for the piperazine ring and a nearly perpendicular orientation of the phthalimide ring system relative to the piperazine ring. []
Relevance: 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione shares the core 2-(4-methylpiperazin-1-yl)ethyl substituent with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, differing primarily in the aromatic ring system attached to this core. This makes it a relevant structural analog for comparison. []
Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. [] It displays excellent pharmacokinetic properties in preclinical models and humans. []
Relevance: While structurally more complex than 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, AZD0530 incorporates the 2-(4-methylpiperazin-1-yl)ethoxy moiety. This shared structural element highlights the potential relevance of this moiety in designing compounds with biological activity, albeit with different targets than 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. []
Compound Description: JTE-607 acts as a proinflammatory cytokine inhibitor without suppressing interleukin-2 or interferon-γ. [] Studies in a mouse septic shock model showed that JTE-607 effectively reduced cytokine levels, myeloperoxidase activity, and mortality, suggesting its potential in treating septic shock. []
Compound Description: AEB071 exhibits potent and selective inhibitory activity against classical and novel protein kinase C (PKC) isotypes. [] It acts as a potent immunomodulator by inhibiting early T cell activation. []
Relevance: Although structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, AEB071 shares the 2-(4-methylpiperazin-1-yl)quinazolin-4-yl fragment. This common structural element suggests a potential contribution of this fragment to biological activity in different contexts. []
Compound Description: This compound serves as a key intermediate in the synthesis of a series of Mannich bases. [] The synthesis involves reacting this compound with various primary and secondary amines in the presence of formaldehyde. []
Relevance: This compound shares the 4-methylpiperazin-1-yl substructure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. While the linker and the attached heterocycle differ, the presence of this common fragment suggests potential similarities in chemical reactivity. []
Compound Description: AZD4205 acts as a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It demonstrates good pharmacokinetic properties in preclinical studies and enhances the antitumor activity of osimertinib in a preclinical non-small cell lung cancer model. []
Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. [] It exhibits potent antiplatelet and antithrombotic activities in vivo. []
Relevance: SAR216471 incorporates the 2-(4-methylpiperazin-1-yl)-2-oxoethyl fragment, which is structurally related to the 2-(4-methylpiperazin-1-yl)ethyl group in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This similarity highlights the potential of this structural motif in interacting with different biological targets. []
2-(4-methylpiperazin-1-yl)quinoxaline derivatives
Compound Description: This group of compounds was the subject of a quantitative structure-activity relationship (QSAR) study focusing on their binding affinity to the human histamine H4 receptor (H4R). [] The study identified key molecular descriptors and structural fragments crucial for optimizing H4R binding affinity. []
Relevance: These derivatives are structurally similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, sharing the 2-(4-methylpiperazin-1-yl) fragment. The QSAR analysis provides valuable insights into the structural features influencing the interaction of this fragment with biological targets. []
Compound Description: This compound features a quinoline-3-carbaldehyde group attached to the 2-position of the 4-methylpiperazine ring. [] The crystal structure analysis reveals a twisted conformation of the aldehyde group due to steric hindrance from the bulky piperazinyl group. []
Relevance: This compound shares the 2-(4-Methylpiperazin-1-yl) fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlighting the adaptability of this fragment in various chemical environments. []
Compound Description: This compound was synthesized via a nucleophilic substitution reaction involving 1-methylpiperazine and its corresponding 2-bromo analogue. []
Relevance: This compound, similar to many others in this list, incorporates the 2-(4-methylpiperazin-1-yl) motif, which is also present in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. []
2-[(4‐Methylpiperazin‐1‐yl)iminomethyl]phenol
Compound Description: This compound results from a solvent-free reaction between salicylaldehyde and 1-amino-4-methylpiperazine. []
Relevance: This compound is structurally related to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, as both share the 4-methylpiperazin-1-yl group as a key structural element. []
Compound Description: This series of compounds was designed and synthesized to investigate the impact of two ionizable basic centers on 5-HT6 receptor binding affinity. [] These compounds were evaluated for their in vitro affinity towards the 5-HT6 receptor. []
Relevance: These derivatives are structurally related to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline due to the shared presence of the 4-methylpiperazin-1-yl motif within their structures. []
Compound Description: This compound, AZD0530, is mentioned in the context of its preparation and the development of specific crystalline forms, including its difumarate salt and trihydrate. [, ]
Relevance: AZD0530, similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, incorporates the 2-(4-methylpiperazin-1-yl)ethoxy moiety. This shared structural element highlights the potential relevance of this moiety in designing compounds with biological activity, albeit with different targets than 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. [, ]
Compound Description: VNI acts as an inhibitor of protozoan CYP51 and is used in the treatment of Chagas disease. [] This compound served as a starting point for designing novel antifungal drug candidates targeting fungal CYP51. []
Compound Description: This compound was the target of a synthetic study. [] Its preparation involved a multistep synthesis starting from 3-amino-1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-2-mercaptoquinolin-4(1H)-one. []
Relevance: 5a shares the 4-methylpiperazin-1-yl substructure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, emphasizing the presence of this group in various biologically relevant molecules. []
Compound Description: This series of compounds, derived from N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, were investigated for their potential in treating Parkinson’s disease. [, ] One lead compound, (-)-21a, demonstrated high affinity and agonist activity at both D2 and D3 receptors, showing promise as an anti-Parkinson's disease drug. []
Relevance: These derivatives share the (4-(1H-indol-5-yl)piperazin-1-yl)ethyl fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This structural similarity suggests a possible shared interest in targeting dopamine or serotonin receptors, although the specific substitution patterns and pharmacological profiles might differ. [, ]
Compound Description: Compound 17 is a potent and selective dopamine D4 receptor ligand, showing a high affinity for the D4 receptor with over 10,000-fold selectivity compared to the D2 receptor. [, ] It also exhibits selectivity against serotonin 5-HT1A and adrenergic α1 receptors. [, ]
Relevance: This compound shares the core [4-(aryl)piperazin-1-yl]ethyl structure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. The presence of an aryl group on the piperazine nitrogen and the ethyl linker connecting it to a benzamide are common structural features. This suggests that 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline might also interact with dopamine receptors, particularly D4, although further investigation is needed. [, ]
Compound Description: This series of phthalimide-based compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer’s disease. [] The study identified compound 4b, containing a 4-fluorophenyl moiety, as the most potent derivative within the series. []
Relevance: These derivatives, although structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, share the piperazine ring system and the ethyl linker. This structural similarity suggests that modifications to the core structure of 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline could lead to compounds with potential for interacting with enzymes like acetylcholinesterase. []
4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline
Compound Description: This compound is used in the synthesis of a ferrocenyldithiophosphonate functional conducting polymer. [] This polymer acts as an immobilization matrix for glucose oxidase in amperometric biosensor applications. []
Relevance: While not directly comparable to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline in terms of biological activity, this compound highlights the use of aniline derivatives in materials science and biosensor development, suggesting a broader range of applications for compounds containing the aniline moiety. []
Compound Description: This class of compounds was investigated for their activity at dopamine D2 and serotonin 5-HT1A receptors. [] The study highlighted the impact of molecular topology and the nature of the heteroaryl group on their biological activity. []
Relevance: These compounds share the [2-(4-phenylpiperazin-1-yl)ethyl]phenyl fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, indicating a potential shared interest in targeting similar receptor families. []
Compound Description: This compound and its derivatives, designed as potential SPECT ligands for the 5-HT1A receptor, were synthesized and radiolabeled. [] While exhibiting high affinity for the 5-HT1A receptor, these compounds were not suitable for SPECT imaging due to low brain uptake and specificity. []
Relevance: WAY-100635, with its [4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety, is structurally related to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This similarity, along with the focus on the 5-HT1A receptor, suggests a potential shared pharmacological space. []
Compound Description: Compound 7 was developed as a potential positron emission tomography (PET) tracer for dopamine D(4) receptors. It exhibited nanomolar affinity for the D(4) receptor and high selectivity over other dopamine, serotonin, and σ(1) receptors. []
Relevance: Similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, compound 7 incorporates a 2-[4-(aryl)piperazin-1-yl]ethyl motif. The presence of a methoxybenzamide group further emphasizes this similarity. Although the aryl group in compound 7 is a substituted pyridine instead of a simple phenyl ring, the shared structural features suggest that 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline might also possess affinity for dopamine receptors, particularly the D(4) subtype. []
Compound Description: These compounds were investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] One potent modulator, compound 7h, demonstrated high potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance. []
Relevance: These compounds, while structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, demonstrate the application of substituted phenethyl groups in medicinal chemistry, particularly in targeting MDR mechanisms. []
Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), exhibiting 229-fold selectivity over ACAT-2. []
Relevance: K-604, while structurally different from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlights the use of piperazine derivatives in medicinal chemistry for targeting specific enzymes. []
Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound with multiple pharmacological properties. [] The crystal structure reveals a piperidine ring in a chair conformation and an annulated ring with the hydroxy group in a half-chair conformation. []
Relevance: Paliperidone highlights the presence of a piperidine ring system with a similar substitution pattern to the piperazine ring in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This structural similarity suggests that both compounds might exhibit overlapping pharmacological profiles. []
Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with oral bioavailability. It exhibits good in vitro profiles and demonstrates significant antitumor effects in various human cancer xenograft models. []
Relevance: MPC-3100, with its piperidine ring and an ethyl linker, shares structural elements with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. Although their target profiles differ, the shared structural features suggest a common interest in exploring similar chemical spaces for biological activity. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. []
Relevance: AP24534 is structurally similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline as both share the 4-methylpiperazin-1-yl substructure. []
Compound Description: This compound's stability in aqueous-organic solutions was investigated under various pH and temperature conditions. []
Relevance: Structurally, PDI shares the core 2-(4-(aryl)piperazin-1-yl)ethyl fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlighting the recurrence of this motif in drug-like molecules and the importance of understanding its stability. []
Compound Description: This zinc(II) complex was synthesized under hydrothermal conditions and characterized by X-ray crystallography. []
Relevance: This complex features two molecules of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate as ligands. The ligand structure shares the 4-methylpiperazin-1-yl group with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, demonstrating the versatility of this group in coordinating metal centers. []
Compound Description: This compound is a multidentate phosphorus–nitrogen donor ligand used to synthesize various group 10 and 11 metal complexes. []
Relevance: This compound features three 4-methylpiperazin-1-yl groups attached to a central phosphorus atom. This highlights the potential for using the 4-methylpiperazin-1-yl group, also present in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, in designing multidentate ligands for metal coordination. []
Compound Description: MCL0129 acts as a potent and selective melanocortin-4 (MC4) receptor antagonist. [] Studies demonstrated its anxiolytic- and antidepressant-like activities in rodent models. []
Relevance: While structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, MCL0129 highlights the presence of the piperazine ring system in compounds targeting the central nervous system, suggesting potential for exploring related chemical spaces for similar biological activities. []
Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor). [] It exhibits high affinity for the UT receptor and inhibits urotensin-II-induced calcium mobilization and mitogen-activated protein kinase phosphorylation. []
Relevance: Although structurally different from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, Palosuran highlights the use of substituted piperidine derivatives in medicinal chemistry, particularly in targeting G protein-coupled receptors. []
Compound Description: Compound 7a is a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It demonstrates good plasma and CNS exposure in diet-induced obese mice. []
Relevance: Although structurally different from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, Compound 7a exemplifies the use of substituted aromatic and heterocyclic compounds in developing drugs for obesity. []
Compound Description: KSK05104 is a potent and selective IKKβ inhibitor. [] It exhibits apoptosis-inducing effects in human colon cancer cells through mitochondrial dysfunction and endoplasmic reticulum stress. []
Relevance: KSK05104 shares the 4-methylpiperazin-1-yl substructure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlighting the presence of this group in compounds with potential anticancer activity. []
Compound Description: S18327 is a potential antipsychotic agent that acts as an antagonist at various receptors, including α1- and α2-adrenergic receptors, dopamine D4 and 5-HT2A receptors. [] It exhibits a complex pharmacological profile and influences neurotransmitter systems in the brain. []
Relevance: While structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, S18327 exemplifies the use of substituted piperidine derivatives in medicinal chemistry, particularly in targeting central nervous system disorders. []
Compound Description: This compound is a silver(I) coordination polymer. [] Its crystal structure reveals a two-dimensional network with alternating cationic and anionic layers. []
Relevance: This compound highlights the use of substituted triazole derivatives in coordination chemistry. Although not directly comparable to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline in terms of biological activity, it demonstrates the potential of related compounds in materials science. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.